An In-Depth Technical Guide to the Physicochemical Characteristics of N-methyl-1-naphthalenemethanamine HCl
An In-Depth Technical Guide to the Physicochemical Characteristics of N-methyl-1-naphthalenemethanamine HCl
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: N-methyl-1-naphthalenemethanamine hydrochloride (NMNH), a key synthetic intermediate, holds a significant position in the landscape of pharmaceutical development. Its structural motif, featuring a naphthalene core linked to a secondary amine, makes it a valuable building block, most notably in the synthesis of the allylamine antifungal agent, terbinafine.[1][2][3] A thorough understanding of its physicochemical properties is paramount for optimizing reaction conditions, developing robust analytical methods, and ensuring the quality and purity of active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the essential physicochemical characteristics of NMNH, offering insights into the experimental rationale and practical applications of this important compound.
I. Chemical Identity and Structure
N-methyl-1-naphthalenemethanamine HCl is the hydrochloride salt of the secondary amine N-methyl-1-naphthalenemethanamine. The presence of the naphthalene ring system and the secondary amine functionality are the key determinants of its chemical reactivity and physical properties.
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Chemical Name: N-methyl-1-naphthalenemethanamine hydrochloride
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Synonyms: 1-(Methylaminomethyl)naphthalene hydrochloride, N-Methyl-1-naphthylmethylamine hydrochloride
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CAS Number: 65473-13-4[3]
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Molecular Formula: C₁₂H₁₄ClN[4]
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Molecular Weight: 207.70 g/mol [4]
Molecular Structure:
Caption: Chemical structure of N-methyl-1-naphthalenemethanamine HCl.
II. Physicochemical Properties
A comprehensive summary of the key physicochemical parameters of N-methyl-1-naphthalenemethanamine HCl is presented below. These properties are fundamental to its handling, formulation, and analysis.
| Property | Value | Source(s) |
| Appearance | White to off-white or light yellow crystalline powder | [5] |
| Melting Point | 191-193 °C | [3][6] |
| Boiling Point (Free Base) | 115-120 °C at 1 Torr | [2] |
| Solubility | Soluble in water, slightly soluble in DMSO and methanol. | [5] |
| pKa (Predicted) | ~9.5 - 10.5 | |
| Density (Free Base) | 1.05 g/cm³ | [2][6] |
Expert Insights on Physicochemical Properties:
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Melting Point: The sharp melting point range of 191-193 °C is indicative of a crystalline solid with a high degree of purity.[3][6] This is a critical quality control parameter in pharmaceutical manufacturing.
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Solubility: As a hydrochloride salt, NMNH exhibits good solubility in aqueous media. This is a direct consequence of the protonation of the secondary amine, which forms an ionic species that readily interacts with polar solvents like water. The free base, in contrast, is an oil, highlighting the significant impact of salt formation on the physical properties of the compound.
III. Analytical Characterization
A multi-faceted analytical approach is essential for the unambiguous identification and purity assessment of N-methyl-1-naphthalenemethanamine HCl.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of NMNH.
¹H NMR (Proton NMR): A ¹H NMR spectrum of NMNH in a deuterated solvent like dimethyl sulfoxide (DMSO-d₆) will exhibit characteristic signals corresponding to the different types of protons in the molecule.
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Aromatic Protons: Multiple signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the naphthalene ring.
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Methylene Protons: A singlet or a pair of doublets for the CH₂ group adjacent to the naphthalene ring and the nitrogen atom.
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Methyl Protons: A singlet for the N-CH₃ group.
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Amine Proton: A broad signal for the N-H proton, the chemical shift of which can be concentration and temperature-dependent.
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule, with distinct signals for the naphthalene carbons, the methylene carbon, and the methyl carbon.
Experimental Considerations: The choice of a polar aprotic solvent like DMSO-d₆ is crucial for dissolving the hydrochloride salt and for observing the exchangeable N-H proton.
B. Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in NMNH.
Key Vibrational Frequencies:
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N-H Stretch: A characteristic broad absorption band in the region of 2400-2800 cm⁻¹ is expected for the secondary amine salt.
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C-H Stretch: Aromatic and aliphatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively.
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C=C Stretch: Aromatic ring stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.
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N-H Bend: An absorption band around 1500-1600 cm⁻¹ may be present due to the N-H bending vibration.
Experimental Protocol: KBr Pellet Method
A common and effective method for obtaining an IR spectrum of a solid sample like NMNH is the potassium bromide (KBr) pellet technique.
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Sample Preparation: A small amount of the finely ground NMNH sample (typically 1-2 mg) is intimately mixed with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.
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Pellet Formation: The mixture is then compressed in a die under high pressure (several tons) to form a thin, transparent pellet.
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Spectral Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded.
Rationale for Experimental Choice: The KBr matrix is transparent to IR radiation in the mid-IR region, providing a clear window for observing the vibrational modes of the analyte. It is important to use dry KBr and to prepare the pellet quickly to minimize the absorption of atmospheric moisture, which can interfere with the spectrum, particularly in the O-H stretching region.
C. Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of NMNH.
Expected Molecular Ion: In its free base form, NMNH has a molecular weight of 171.24 g/mol .[2] Depending on the ionization technique used, the mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺).
Ionization Techniques:
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Electron Ionization (EI): This hard ionization technique typically leads to extensive fragmentation, providing valuable structural information.
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Electrospray Ionization (ESI): A soft ionization technique, ESI is well-suited for polar molecules like NMNH and would likely produce a prominent protonated molecular ion peak ([M+H]⁺) at m/z 172.
Workflow for Mass Spectrometric Analysis:
Caption: Generalized workflow for mass spectrometric analysis of NMNH.
IV. Synthesis and Application
Synthetic Pathway:
N-methyl-1-naphthalenemethanamine is commonly synthesized via the reaction of 1-chloromethylnaphthalene with methylamine.[1] The resulting free base is then treated with hydrochloric acid to yield the hydrochloride salt.
Caption: A simplified synthetic scheme for N-methyl-1-naphthalenemethanamine HCl.
Key Application in Drug Development:
The primary and most well-documented application of N-methyl-1-naphthalenemethanamine HCl is as a crucial intermediate in the industrial synthesis of terbinafine hydrochloride .[1][5] Terbinafine is a widely used antifungal medication that belongs to the allylamine class. It is effective against a broad spectrum of pathogenic fungi. The synthesis of terbinafine involves the N-alkylation of N-methyl-1-naphthalenemethanamine with a suitable allylic halide. The purity and quality of the NMNH starting material are therefore critical to ensuring the final API meets the stringent requirements of regulatory bodies.
V. Safety and Handling
N-methyl-1-naphthalenemethanamine HCl is classified as an irritant.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of the powder.
VI. Conclusion
N-methyl-1-naphthalenemethanamine HCl is a compound of significant industrial importance, primarily due to its role as a key precursor to the antifungal drug terbinafine. A comprehensive understanding of its physicochemical properties, as detailed in this guide, is essential for its effective use in synthesis, process optimization, and quality control. The analytical techniques of NMR, IR, and mass spectrometry provide a robust framework for its characterization, ensuring the identity and purity of this vital pharmaceutical intermediate.
References
- Natco Pharma Ltd. (2004). Process for the preparation of n-methyl-1-naphthalenemethanamine. Google Patents.
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PubChem. (n.d.). N-Methyl-N-naphthylmethylamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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ChemBK. (n.d.). N-Methyl-1-naphthalenemethylamine hydrochloride. Retrieved from [Link]
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